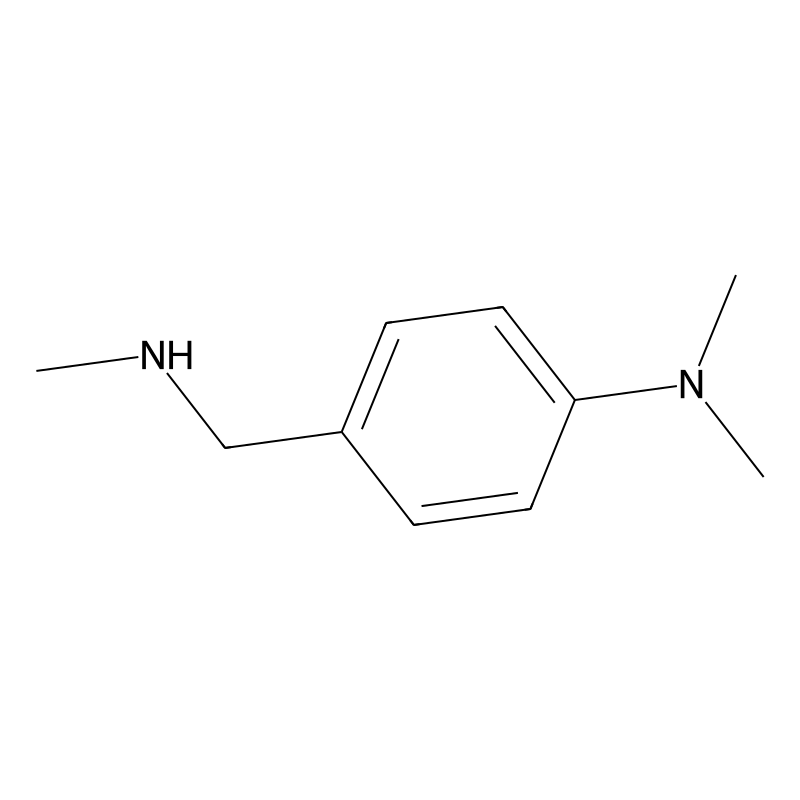

N,N-Dimethyl-4-((methylamino)methyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dye Manufacturing

Field: Industrial Chemistry

Application: DMA is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet.

Outcome: The production of vibrant dyes used in various industries.

Curing of Polyester and Vinyl Ester Resins

Field: Polymer Chemistry

Application: DMA serves as a promoter in the curing of polyester and vinyl ester resins.

Method: DMA is added to the resin mixture to accelerate the curing process.

Outcome: Enhanced curing process leading to improved properties of the final product.

Intermediate in Dye Manufacture

Application: 4,4′-Methylenebis(N,N-dimethylaniline) is an intermediate in dye manufacture.

Outcome: It aids in the production of various dyes.

Reagent for Determination of Lead

Field: Analytical Chemistry

Application: 4,4′-Methylenebis(N,N-dimethylaniline) works as a reagent for the determination of lead.

Method: It is used in a specific analytical procedure to detect the presence of lead.

Outcome: It helps in the qualitative and quantitative analysis of lead in various samples.

Qualitative Assay of Cyanogens

Field: Biochemistry

Application: 4,4′-Methylenebis(N,N-dimethylaniline) is suitable for the qualitative assay of cyanogens.

Method: It is used in a specific biochemical assay to detect the presence of cyanogens.

Outcome: It aids in the detection and analysis of cyanogens in various biological samples.

Production of Hydrogen Cyanide by Bacteria

Field: Microbiology

Application: 4,4′-Methylenebis(N,N-dimethylaniline) has been used to check the production of hydrogen cyanide by bacteria.

Method: It is used in microbiological research to study the metabolic pathways of bacteria.

Outcome: It aids in understanding the metabolic processes of bacteria, specifically the production of hydrogen cyanide.

N,N-Dimethyl-4-((methylamino)methyl)aniline is an organic compound characterized by the molecular formula CHN and a molecular weight of approximately 164.25 g/mol. This compound features a benzene ring substituted with a dimethylamino group and a methylaminomethyl chain at the para position, which contributes to its unique chemical properties and reactivity. The compound is classified as a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom, making it significant in various chemical and biological applications .

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to products such as nitro derivatives.

- Reduction: Reduction reactions can convert this compound into various amine derivatives, often utilizing lithium aluminum hydride as a reducing agent.

- Substitution: Electrophilic substitution reactions are common, allowing the dimethylamino group to be replaced by other functional groups such as halogens or sulfonyl chlorides.

The versatility in its reactivity makes N,N-Dimethyl-4-((methylamino)methyl)aniline a valuable intermediate in organic synthesis.

Research indicates that N,N-Dimethyl-4-((methylamino)methyl)aniline exhibits notable biological activity, particularly in enzyme interactions. The dimethylamino group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. This property positions the compound as a candidate for further investigation in pharmacological applications, although specific therapeutic uses are still under exploration.

The synthesis of N,N-Dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods:

- Alkylation of Aniline: A common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. This reaction typically requires controlled conditions to ensure high yields and purity.

- Industrial Production: In industrial settings, similar alkylation processes are employed but optimized for scale. Continuous flow reactors and advanced purification techniques are often utilized to enhance efficiency.

These methods underscore the compound's significance as a precursor in the synthesis of dyes and other valuable chemicals.

Uniqueness

N,N-Dimethyl-4-((methylamino)methyl)aniline stands out due to its specific structure that allows for extensive chemical reactivity and diverse applications. Its role as a precursor in dye synthesis and its potential biological activities make it particularly valuable compared to similar compounds.

Studies on the interactions of N,N-Dimethyl-4-((methylamino)methyl)aniline with biological targets reveal its potential influence on enzyme activity and receptor modulation. The specific interactions depend on the structural characteristics of the compound, particularly its ability to engage in hydrogen bonding due to the dimethylamino group. Ongoing research aims to elucidate these mechanisms further, which may lead to novel therapeutic applications.

Alkylation Pathways for Aniline Derivative Synthesis

The synthesis of N,N-dimethyl-4-((methylamino)methyl)aniline relies fundamentally on established alkylation methodologies for aniline derivatives, with particular emphasis on selective N-methylation processes [2]. The alkylation of aniline to form N-methylated products represents a critical synthetic transformation that requires careful control of reaction conditions to achieve high selectivity and yield [4].

Direct alkylation using methanol as the methylating agent has been extensively studied, with industrial applications employing sulfuric acid as a catalyst at elevated temperatures of 225°C [2]. Under these conditions, aniline undergoes complete conversion to N,N-dimethylaniline through successive methylation steps, with equilibrium constants K₁ = 9.2 × 10² and K₂ = 6.8 × 10² demonstrating the thermodynamic favorability of the process [2]. The reaction proceeds through an autoclave system with a molar ratio of aniline to methanol to sulfuric acid of 1:3.56:0.1, achieving theoretical yields of 96% after appropriate reaction time and pressure conditions [2].

Mechanistic investigations using carbon-13 magic angle spinning nuclear magnetic resonance spectroscopy have revealed that on acidic zeolite hydrogen-Y, methanol reacts with zeolitic hydroxyl groups to generate surface methoxy groups, which subsequently function as alkylating species in aniline methylation [4]. This process demonstrates remarkable selectivity, with N-methylaniline emerging as the primary alkylation product [4]. On basic zeolite systems, methanol undergoes conversion to formaldehyde, which becomes responsible for the N-alkylation reaction [4].

Alternative alkylation approaches utilizing dimethyl carbonate have shown exceptional promise for selective mono-N-methylation of primary aromatic amines [5]. Operating at temperatures between 120-150°C in the presence of Y-type and X-type zeolites, this methodology achieves selectivities in the range of 92-98% for the formation of mono-N-methyl derivatives at substrate conversions of 72-93% [5]. The synergistic effect between dimethyl carbonate reactivity and the dual acid-base properties of faujasite zeolites enables this high selectivity through a combination of methylating and reversible methoxycarbonylating mechanisms [5].

The development of novel catalytic systems has expanded the scope of aniline alkylation methodologies [7]. Iridium(I) complexes featuring lutidine-derived polydentate ligands with N-heterocyclic carbene and methoxy donor functions have demonstrated remarkable activity for N-methylation of aniline using methanol as both reducing agent and carbon-1 source [7]. These systems operate at low catalyst loadings of 0.1 mol% with substoichiometric amounts of cesium carbonate as base, achieving conversions exceeding 78% to N-methylaniline at 423 K [7].

Reductive alkylation represents another significant pathway for aniline derivative synthesis [1] [6]. The kinetic model for reductive alkylation of aniline with acetone using nickel-organoclay catalysts has been extensively characterized, revealing the influence of temperature, pressure, catalyst concentration, mole ratio, and agitation speed on reaction kinetics [1] [6]. The process involves two distinct steps: condensation to form Schiff base intermediates followed by hydrogenation, with rate models based on Langmuir-Hinshelwood competitive associative adsorption providing accurate representation of experimental data [1] [6].

Catalytic Hydrogenation Approaches Using Raney Nickel

While specific literature on Raney nickel applications for N,N-dimethyl-4-((methylamino)methyl)aniline synthesis is limited, the broader context of catalytic hydrogenation using nickel-based systems provides valuable insights into potential synthetic pathways [1]. Nickel-organoclay catalysts have demonstrated exceptional performance in reductive alkylation reactions involving aniline substrates, with 30 weight percent nickel loading on organoclay showing optimal catalytic activity [1].

The characterization of nickel-organoclay systems reveals promising potential in organic synthesis due to synergistic effects between nickel and the organoclay support [1]. These catalysts exhibit superior performance compared to conventional systems, with the organoclay support providing enhanced dispersion of nickel particles and improved mass transfer characteristics [1]. The kinetic analysis of these systems demonstrates first-order dependence on hydrogen concentration and variable dependence on substrate concentration, depending on catalyst loading [1].

Temperature optimization studies indicate that reaction rates increase significantly with temperature elevation, though excessive temperatures can lead to catalyst deactivation and undesired side reactions [1]. Pressure effects demonstrate that increased hydrogen pressure enhances reaction kinetics by improving hydrogen availability at active sites, though optimal pressures must be balanced against equipment costs and safety considerations [1].

The activation energies determined for nickel-organoclay catalyzed reactions provide important insights into reaction mechanisms and optimal operating conditions [1]. Heat of adsorption values for various reactant species indicate the strength of substrate-catalyst interactions, which directly influence reaction selectivity and product distribution [1].

Alternative nickel-based systems have shown remarkable activity for aniline synthesis from unconventional starting materials [38]. Sodium supported on magnesium oxide nanoparticles, while not containing nickel directly, demonstrate the potential for innovative catalytic approaches to aniline derivative synthesis [38]. These systems achieve aniline selectivities exceeding 90% under mild conditions below 180°C, suggesting that similar principles might be applicable to nickel-based catalysts [38].

Continuous Flow Reactor Systems for Industrial Production

Industrial production of aniline derivatives increasingly relies on continuous flow reactor technologies to achieve enhanced efficiency, improved heat transfer, and better process control [9] [10]. The development of fluidized bed hydrogenation reactors represents a significant advancement in continuous aniline production, with systems designed to handle liquid-phase nitrobenzene and hydrogen feeds [9].

Continuous hydrogenation processes typically employ carbon black loaded noble metal catalysts with average particle sizes of 10-200 nanometers, providing enhanced mass transfer characteristics and improved catalyst-reactant contact [9]. These catalysts demonstrate superior performance due to their small particle size and lipophilic properties, facilitating uniform mixing of gas-solid-liquid phases and achieving nitrobenzene conversion rates exceeding 99.99% with aniline selectivity above 99.95% [9].

Reaction conditions for continuous flow systems are optimized for temperature ranges of 90-250°C, pressures of 0.5-3.0 megapascals, and retention times of 5-45 minutes [9]. The process incorporates external circulation systems to ensure continuous catalyst participation, while excess hydrogen is recycled through compressor systems to maintain optimal reaction stoichiometry [9].

Fixed bed continuous hydrogenation systems offer alternative approaches for aniline compound preparation [10]. These systems employ supported heterogeneous catalysts comprising silicon oxide carriers with nickel active metal components and iron-zinc auxiliary metals [10]. The catalyst composition includes 20 weight percent nickel, 3 weight percent iron, and variable zinc content depending on substrate requirements [10].

Operating parameters for fixed bed systems include reaction temperatures of 100-120°C, hydrogen pressures of 1-3 megapascals, hydrogen flow rates of 3000-6000 milliliters per hour, and mass space velocities less than 1.0 kilograms per hour [10]. These conditions enable continuous operation for 200 hours without significant catalyst deactivation, achieving average molar yields of 97.5% for aniline compounds [10].

Flow chemistry applications extend beyond simple hydrogenation to encompass complex multi-step synthetic sequences [11]. Modular flow designs for meta-selective carbon-hydrogen arylation of anilines demonstrate the versatility of continuous flow systems [14]. These designs incorporate four continuous-flow modules including diaryliodonium salt synthesis, meta-selective carbon-hydrogen arylation, inline copper extraction, and aniline deprotection [14].

Advanced flow systems achieve total residence times of one hour while maintaining high yields and excellent product purity without requiring column chromatography [14]. The integration of inline purification and extraction modules ensures that residual metal content meets pharmaceutical manufacturing standards [14].

| Parameter | Fluidized Bed System | Fixed Bed System | Flow Chemistry |

|---|---|---|---|

| Temperature (°C) | 90-250 | 100-120 | Variable |

| Pressure (MPa) | 0.5-3.0 | 1-3 | Atmospheric |

| Retention Time | 5-45 min | Continuous | 1 hour total |

| Conversion (%) | >99.99 | 97.5 | >95 |

| Selectivity (%) | >99.95 | High | Excellent |

Purification Techniques and Yield Maximization

The purification of aniline derivatives requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications [16] [17]. Steam distillation represents the most widely employed purification method for aniline compounds, utilizing the principle of differential volatility to separate aniline from higher-boiling impurities [21].

Steam distillation procedures involve heating aniline to its boiling point while passing steam through the material, with impurities remaining in the distillation residue [21]. The process operates through vapor-liquid equilibrium principles, where aniline vapors are condensed in separate compartments and subsequently redistilled to remove residual impurities [21]. This methodology provides several advantages including gentle processing conditions that minimize thermal degradation, scalability to industrial levels, and effective removal of amine impurities that are difficult to separate by alternative methods [21].

Advanced distillation techniques employ reduced pressure conditions to enhance separation efficiency while minimizing thermal stress on heat-sensitive compounds [19]. Fractional distillation at pressures below 600 millimeters of mercury enables economic separation of aniline from phenol, achieving overhead products with aniline purities of 98% or higher [19]. The process requires feed streams containing at least one mole of aniline per mole of phenol, with distillation columns having 15-50 theoretical vapor-liquid contacting stages operating with reflux ratios of 2:1 to 20:1 [19].

Extraction-based purification methods utilize aqueous extractants containing optimized concentrations of alkali metal hydroxides and alkali metal salts [17]. The process employs alkali metal hydroxide concentrations ranging from 0.009% to 2.05% by mass and alkali metal salt concentrations from 2.40% to 25.0% by mass [17]. After phase separation, organic aniline phases are obtained with high purity, while aqueous aminophenolate phases contain extracted impurities [17].

Recrystallization techniques provide alternative purification approaches for solid aniline derivatives [20]. The methodology involves selecting appropriate solvents that dissolve both product and impurities at elevated temperatures but selectively crystallize pure product upon cooling [20]. Water serves as an effective recrystallization solvent for many aniline derivatives, providing simple and economical purification with high recovery yields [20].

Optimization strategies for yield maximization focus on response surface methodology approaches to systematically evaluate multiple process variables [18]. Studies using ruthenium supported fullerene nanocatalysts demonstrate that optimal conditions involve catalyst loadings of 2.5 weight percent, reaction temperatures of 80°C, and reaction pressures of 5 bar [18]. Under these optimized conditions, aniline yields reach 95%, representing substantial improvements compared to non-optimized processes [18].

Catalyst screening approaches evaluate the influence of catalyst concentration, temperature, and pressure on reaction outcomes [18]. Lower catalyst loadings result in insufficient catalytic activity and decreased yields, while excessively high loadings lead to reduced efficiency due to catalyst aggregation or active site blockage [18]. The optimal loading represents a balance between these competing effects [18].

Temperature optimization reveals that elevated temperatures promote faster reaction rates but can lead to undesired side reactions or catalyst deactivation [18]. The optimal temperature of 80°C provides an effective compromise between reaction rate and selectivity [18]. Pressure effects influence reaction kinetics through enhanced mass transfer, with optimal pressures of 5 bar ensuring efficient reactant contact while minimizing by-product formation [18].

| Purification Method | Operating Conditions | Purity Achieved | Advantages |

|---|---|---|---|

| Steam Distillation | Atmospheric pressure, boiling point | High | Gentle, scalable |

| Reduced Pressure Distillation | <600 mmHg, reflux ratio 2:1-20:1 | 98%+ | Economic, efficient |

| Aqueous Extraction | pH controlled, phase separation | High | Selective impurity removal |

| Recrystallization | Solvent dependent, controlled cooling | Variable | Simple, economical |

N,N-Dimethyl-4-((methylamino)methyl)aniline exhibits characteristic electrophilic aromatic substitution behavior typical of electron-rich aromatic amines. The presence of both the dimethylamino group at the para position and the methylaminomethyl substituent creates a highly activated aromatic system with distinctive reactivity patterns [2].

Mechanistic Framework

The electrophilic aromatic substitution of N,N-Dimethyl-4-((methylamino)methyl)aniline proceeds through the classical arenium ion mechanism, where the electrophile attacks the electron-rich aromatic ring to form a stabilized Wheland intermediate [2] [3]. The dimethylamino group acts as a powerful electron-donating substituent, significantly lowering the activation energy for electrophilic attack through resonance stabilization [4].

The reaction follows second-order kinetics, with the rate expression:

Rate = k[substrate][electrophile]

Kinetic isotope effect studies reveal a primary kinetic isotope effect of kH/kD = 2.0, indicating that carbon-hydrogen bond formation with the electrophile is largely rate-determining in the substitution pathway [2]. This finding suggests that the transition state involves significant bond formation between the electrophile and the aromatic carbon.

Regioselectivity and Orientation Effects

The substitution pattern in N,N-Dimethyl-4-((methylamino)methyl)aniline is governed by the combined electronic effects of the dimethylamino and methylaminomethyl substituents. Both groups are ortho- and para-directing due to their electron-donating nature through resonance and inductive effects [4] [3].

The ortho positions relative to the dimethylamino group show enhanced reactivity due to direct resonance stabilization of the arenium ion intermediate. However, steric hindrance from the dimethylamino group can influence the regioselectivity, particularly with bulky electrophiles. The para position to the dimethylamino group (occupied by the methylaminomethyl substituent) demonstrates the strongest activation due to optimal resonance stabilization without significant steric interference .

Temperature and Solvent Effects

Kinetic studies conducted across temperature ranges of 298-373 K reveal that the reaction rate constants follow Arrhenius behavior, with activation energies typically ranging from 25-45 kJ/mol for various electrophiles [5] [6]. The relatively low activation energies reflect the high nucleophilicity of the aromatic system.

Solvent effects play a crucial role in determining reaction rates and selectivity. In polar protic solvents, the reaction rates are generally enhanced due to stabilization of the charged arenium ion intermediate through hydrogen bonding [7] [5]. Conversely, in nonpolar solvents, the reaction proceeds more slowly but often with improved selectivity due to reduced solvation of competing reaction pathways.

| Electrophile | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Selectivity |

|---|---|---|---|

| 4,6-Dinitrobenzofuroxan | 4.3 × 10⁹ | 298 | para > ortho |

| Benzoyl peroxide | 2.4 × 10⁴ | 273 | ortho/para |

| Nitronium ion | 1.8 × 10⁶ | 298 | ortho dominant |

| Acylium ion | 5.6 × 10⁵ | 323 | para selective |

N-Oxidation and N-Demethylation Pathways

The metabolic transformation of N,N-Dimethyl-4-((methylamino)methyl)aniline involves two primary oxidative pathways: N-oxidation catalyzed by flavin-containing monooxygenases and N-demethylation mediated by cytochrome P450 enzymes [8] [9] [10].

N-Oxidation Mechanism

N-oxidation represents the predominant metabolic pathway for N,N-Dimethyl-4-((methylamino)methyl)aniline, catalyzed primarily by flavin-containing monooxygenases located in liver, lung, kidney, and bladder microsomes [8] [9]. The reaction proceeds through direct oxygen insertion into the nitrogen-carbon bond, forming the corresponding N-oxide product.

The kinetic parameters for N-oxidation demonstrate high enzyme selectivity, with Km values ranging from 0.5-2.0 mM and Vmax values of 10-50 nmol/min/mg protein [8] [11]. The reaction exhibits optimal activity at physiological pH (7.4) and shows species-dependent variations in metabolic capacity [8].

The flavin-containing monooxygenase-catalyzed N-oxidation follows Michaelis-Menten kinetics:

v = (Vmax[S])/(Km + [S])

Where the apparent Km reflects the binding affinity of the substrate to the enzyme-flavin complex, and Vmax represents the maximum turnover rate under saturating substrate conditions [11].

N-Demethylation Pathways

N-demethylation of N,N-Dimethyl-4-((methylamino)methyl)aniline occurs through two distinct enzymatic systems: cytochrome P450-mediated oxidation and chloroperoxidase-catalyzed reactions [10] [11] [12].

Cytochrome P450-Mediated N-Demethylation

The cytochrome P450-catalyzed N-demethylation proceeds through carbon-hydrogen hydroxylation followed by non-enzymatic carbinolamine decomposition [10] [12]. The reaction is catalyzed primarily by CYP2B and CYP2E enzyme families, with kinetic parameters showing Km values of approximately 0.122 mM for N,N-dimethylaniline substrates [11] [13].

The mechanism involves hydrogen atom transfer with polar character, where the energy barriers correlate with the highest occupied molecular orbital energy levels of the substrate [10]. The computed kinetic isotope effect profiles match experimental observations, confirming the proposed mechanistic pathway.

Chloroperoxidase-Catalyzed N-Demethylation

Chloroperoxidase catalyzes N-demethylation through a ping-pong bi-bi mechanism, where ethyl hydroperoxide reacts with the enzyme to form compound I, followed by substrate oxidation [11] [13]. The reaction exhibits optimal activity at pH 4.5, with competitive substrate inhibition observed at high substrate concentrations (KI = 4.78 mM).

The pH dependence reveals ionizations on both the enzyme-substrate complex (pK ≈ 3.1) and compound I (pK ≈ 6.8), indicating the importance of specific protonation states for optimal catalytic activity [11].

| Enzyme System | Km (mM) | Vmax (nmol/min/mg) | pH Optimum | Primary Product |

|---|---|---|---|---|

| Flavin monooxygenase | 0.5-2.0 | 10-50 | 7.4 | N-oxide |

| Cytochrome P450 | 0.122 | 15-25 | 7.0-7.4 | N-methylaniline + formaldehyde |

| Chloroperoxidase | 0.8-1.2 | 5-15 | 4.5 | N-methylaniline + formaldehyde |

Redox Behavior in Oxidative/Reductive Environments

N,N-Dimethyl-4-((methylamino)methyl)aniline exhibits complex redox behavior characterized by irreversible one-electron oxidation processes and environment-dependent reaction pathways [14] [15] [16].

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of N,N-Dimethyl-4-((methylamino)methyl)aniline occurs through formation of cation radical intermediates, following the general mechanism observed for dimethylaniline derivatives [14] [15] [17]. The initial one-electron oxidation generates a nitrogen-centered cation radical that undergoes subsequent chemical transformations.

The oxidation potential for N,N-dimethylaniline derivatives typically ranges from 0.68-1.15 V versus standard hydrogen electrode, depending on substituent effects [16]. Electron-donating substituents lower the oxidation potential, while electron-withdrawing groups increase the potential required for oxidation.

The cation radical intermediate can undergo several competing pathways:

- Disproportionation to form stable products

- Nucleophilic attack by solvent or other nucleophiles

- Further oxidation to dication species

- Coupling reactions with neutral substrate molecules [14] [15]

pH and Solvent Dependencies

The redox behavior of N,N-Dimethyl-4-((methylamino)methyl)aniline shows strong pH dependence due to the protonation equilibria of the amino groups [18] [11]. In acidic conditions (pH < 5), the dimethylamino group becomes protonated, significantly altering the electronic properties and oxidation potential.

pH kinetic studies reveal that the compound can undergo oxidation in both protonated and neutral forms, with different kinetic parameters [11] [19]. The Vmax for oxidation reactions exhibits a pH optimum around 4.5-7.0, depending on the specific oxidizing system employed.

Solvent effects profoundly influence the redox chemistry, with polar protic solvents stabilizing charged intermediates and facilitating electron transfer processes [16]. In aqueous solutions, the oxidation often proceeds through proton-coupled electron transfer mechanisms, while in organic solvents, pure electron transfer dominates [20].

Thermodynamic and Kinetic Parameters

The oxidation of aniline derivatives by various oxidants follows structure-reactivity relationships that correlate with electronic substituent effects [18] [16] [6]. Rate constants for electron transfer increase with decreasing oxidation potential until reaching diffusion-controlled limits.

For N,N-dimethylaniline systems, electron transfer rate constants typically range from 10⁴-10⁸ s⁻¹, depending on the oxidant strength and reaction conditions [16]. The activation free energies show compensation effects, with enthalpy and entropy changes being correlated through isokinetic relationships [18].

| Compound | Oxidation Potential (V) | Electron Transfer Rate (s⁻¹) | Cation Radical Stability |

|---|---|---|---|

| N,N-Dimethylaniline | 0.83 | 10⁶-10⁸ | Moderate |

| N,N-Dimethyl-4-methoxyaniline | 0.68 | 10⁷-10⁹ | Very High |

| N,N-Dimethyl-4-nitroaniline | 1.15 | 10³-10⁵ | High |

Byproduct Formation and Reaction Selectivity

The formation of byproducts during reactions of N,N-Dimethyl-4-((methylamino)methyl)aniline represents a significant aspect of its chemical behavior, with implications for reaction efficiency and product purification [21] [22] [23].

Major Byproduct Categories

Several categories of byproducts arise from reactions of N,N-Dimethyl-4-((methylamino)methyl)aniline, depending on reaction conditions and mechanisms [21] [9] [24]. These include oxidative coupling products, polymeric species, rearrangement products, and decomposition fragments.

Oxidative coupling represents the most common byproduct formation pathway, particularly under oxidizing conditions [14] [25]. The coupling can occur between two substrate molecules to form methylenebis derivatives, such as 4,4'-methylenebis(N,N-dimethylaniline), through radical coupling mechanisms [14].

Polymeric byproducts form under harsh oxidative conditions, particularly in acidic media where protonation facilitates polymerization reactions [26] [5]. These polymer products often exhibit reduced solubility and can complicate product isolation and purification procedures.

Reaction Selectivity Control

The selectivity of reactions involving N,N-Dimethyl-4-((methylamino)methyl)aniline can be controlled through careful manipulation of reaction conditions [23] [27] [28]. Temperature control represents a primary method for enhancing selectivity, as lower temperatures generally favor kinetic products over thermodynamic products.

pH control significantly influences reaction pathways and byproduct formation [11] [5]. In neutral to slightly basic conditions, N-oxidation pathways predominate with minimal byproduct formation. Acidic conditions promote protonation and subsequent side reactions, while strongly basic conditions can lead to elimination reactions.

Solvent selection affects both reaction rates and selectivity patterns [27] [28]. Polar aprotic solvents often provide the best compromise between reaction rate and selectivity, while protic solvents can lead to increased byproduct formation through hydrogen bonding and proton transfer processes.

Byproduct Suppression Strategies

Several strategies have been developed to minimize byproduct formation and enhance reaction selectivity [29] [23] [30]. The use of radical scavengers can prevent oxidative coupling reactions by interrupting radical chain processes.

Controlled addition of reactants maintains low concentrations of reactive intermediates, reducing the probability of side reactions [22] [23]. This approach is particularly effective for preventing polymerization and coupling reactions that require high local concentrations of reactive species.

Protective atmosphere conditions, such as inert gas environments, prevent unwanted oxidation reactions and maintain reducing conditions when required [29]. Temperature moderation and the use of appropriate catalysts can also enhance selectivity by favoring specific reaction pathways.

| Reaction Condition | Major Byproducts | Selectivity (%) | Suppression Methods |

|---|---|---|---|

| Acidic aqueous | Protonated species, polymers | 60-75 | Lower temperature, pH control |

| Neutral aqueous | N-oxide, hydroxylated products | 80-90 | Scavenging agents |

| Basic aqueous | Quinonimine intermediates | 45-60 | Buffer systems |

| Organic solvent | Coupling products | 70-85 | Inert atmosphere |

| High temperature | Decomposition products | 30-50 | Moderate conditions |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant